molecular formula C21H30O2S B14893906 (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene

(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene

Cat. No.: B14893906
M. Wt: 346.5 g/mol
InChI Key: MLMQYHDLGZNPKC-YEFHWUCQSA-N
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Description

(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene is a complex organic compound with the molecular formula C21H30O2S and a molecular weight of 346.53 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl group and a long aliphatic chain with multiple double bonds. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene typically involves the reaction of a suitable benzene derivative with a sulfonylating agent. One common method is the reaction of benzene with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the sulfonyl benzene derivative . The aliphatic chain with the specified double bonds can be introduced through a series of reactions, including Wittig or Horner-Wadsworth-Emmons olefination, followed by selective hydrogenation and dehydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Thiol derivatives

    Substitution: Nitro, halo, and sulfonyl derivatives

Mechanism of Action

The mechanism of action of (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and aliphatic chain moieties. The sulfonyl group can participate in nucleophilic and electrophilic reactions, while the aliphatic chain can interact with hydrophobic regions of biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)thio)benzene
  • (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)oxy)benzene

Uniqueness

(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its thio and oxy analogs

Properties

Molecular Formula

C21H30O2S

Molecular Weight

346.5 g/mol

IUPAC Name

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfonylbenzene

InChI

InChI=1S/C21H30O2S/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-24(22,23)21-14-6-5-7-15-21/h5-7,10,12,14-16H,8-9,11,13,17H2,1-4H3/b19-12+,20-16+

InChI Key

MLMQYHDLGZNPKC-YEFHWUCQSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CS(=O)(=O)C1=CC=CC=C1)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCS(=O)(=O)C1=CC=CC=C1)C)C)C

Origin of Product

United States

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